molecular formula C12H13ClN2OS B7455995 N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide

Cat. No.: B7455995
M. Wt: 268.76 g/mol
InChI Key: OEWBHRYZQKWGSA-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with chlorine and methyl groups, a cyanomethylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylphenylamine and 2-chloroacetic acid.

    Formation of Intermediate: The phenylamine is reacted with 2-chloroacetic acid in the presence of a base such as sodium hydroxide to form an intermediate.

    Introduction of Cyanomethylsulfanyl Group: The intermediate is then reacted with a cyanomethylsulfanyl reagent under controlled conditions to introduce the cyanomethylsulfanyl group.

    Final Product: The final step involves the acylation of the intermediate to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

    Purification: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4,6-dimethylphenyl)acetamide: Lacks the cyanomethylsulfanyl group.

    N-(2-chloro-4,6-dimethylphenyl)-2-(methylsulfanyl)acetamide: Contains a methylsulfanyl group instead of a cyanomethylsulfanyl group.

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide is unique due to the presence of the cyanomethylsulfanyl group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-8-5-9(2)12(10(13)6-8)15-11(16)7-17-4-3-14/h5-6H,4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWBHRYZQKWGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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